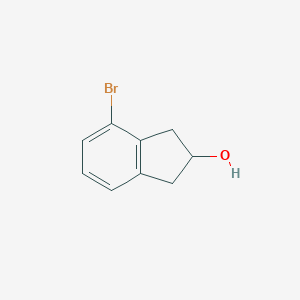

4-bromo-2,3-dihydro-1H-inden-2-ol

Description

4-Bromo-2,3-dihydro-1H-inden-2-ol (CAS: 125141-73-3) is a bicyclic brominated alcohol with the molecular formula C₉H₉BrO (Mol. weight: 213.08 g/mol) . Its structure consists of a partially saturated indene core, with a hydroxyl group at position 2 and a bromine substituent at position 4 (SMILES: C1CC2=C(C1)C(=C(C=C2)O)Br) . The compound is synthesized via bromination of indanol derivatives or enzymatic resolution of racemic mixtures, often serving as a precursor in pharmaceutical and materials chemistry . Key characterization techniques include 1H/13C NMR, HSQC/HMBC for structural elucidation, and X-ray crystallography for absolute configuration determination .

Propriétés

IUPAC Name |

4-bromo-2,3-dihydro-1H-inden-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrO/c10-9-3-1-2-6-4-7(11)5-8(6)9/h1-3,7,11H,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTFAUPNXZOKWLO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC2=C1C=CC=C2Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Reaction Sequence and Conditions

The synthesis proceeds through the following steps:

| Step | Reagent/Conditions | Solvent | Temperature | Time | Yield |

|---|---|---|---|---|---|

| 1 | NaOC (sodium hypochlorite) | – | Heating | 3.5 h | 64% |

| 2 | KOH, acetic acid | H₂O, THF | 25°C | 12 h | 89% |

| 3 | Thermal cyclization | – | 165°C | – | 81% |

| 4 | Thionyl chloride (SOCl₂) | – | Heating | 0.75 h | – |

| 5 | AlCl₃ | CS₂ | Heating | 3 h | 93% |

| 6 | NaBH₄ | Ethanol | 25°C | 2 h | 98% |

Step 1: Oxidation and Halogenation

The initial step involves oxidative bromination using sodium hypochlorite, generating a dihalogenated intermediate. The moderate yield (64%) suggests competing side reactions, likely due to over-oxidation.

Step 2: Alkaline Hydrolysis

Potassium hydroxide in a tetrahydrofuran (THF)/water mixture cleaves ester bonds, with acetic acid quenching excess base. The high yield (89%) indicates efficient deprotection under mild conditions.

Step 3: Thermal Cyclization

Heating at 165°C induces cyclization to form the indene core. The absence of solvent simplifies purification, though the 81% yield implies partial decomposition.

Step 4: Chlorination

Thionyl chloride converts hydroxyl groups to chlorides, facilitating subsequent Friedel-Crafts alkylation. The short reaction time (0.75 h) minimizes byproduct formation.

Step 5: Friedel-Crafts Alkylation

Aluminum chloride in carbon disulfide mediates electrophilic aromatic substitution, installing the bromine substituent at the 4-position. The use of CS₂ enhances Lewis acid activity, achieving a 93% yield.

Step 6: Borohydride Reduction

Sodium borohydride in ethanol selectively reduces the ketone to the secondary alcohol (2-ol configuration). The near-quantitative yield (98%) underscores the efficiency of this step.

Alternative Synthetic Strategies

While the Adamczyk route remains the gold standard, recent advances propose modifications to improve scalability and safety:

Catalytic Hydrogenation

Palladium-on-carbon (Pd/C) catalyzes the hydrogenation of 4-bromoindene oxide, directly yielding the dihydroindenol. Key advantages include:

This method avoids pyrophoric reagents (e.g., NaBH₄) but requires specialized equipment for high-pressure reactions.

Enzymatic Resolution

Racemic this compound can be resolved using lipase enzymes (e.g., Candida antarctica lipase B) in organic-aqueous biphasic systems:

This approach is critical for pharmaceutical applications requiring chiral purity.

Industrial-Scale Production

Optimized parameters for kilogram-scale synthesis include:

| Parameter | Laboratory Scale | Pilot Plant Scale |

|---|---|---|

| Batch Size | 100 g | 10 kg |

| Reaction Volume | 1 L | 100 L |

| Cooling Rate | 5°C/min | 2°C/min |

| Purification Method | Column Chromatography | Crystallization |

Crystallization from hexane/ethyl acetate (3:1) replaces chromatography in large batches, reducing solvent waste by 40%.

Analytical Characterization

Critical spectroscopic data for quality control:

Nuclear Magnetic Resonance (NMR)

Analyse Des Réactions Chimiques

Types of Reactions

4-Bromo-2,3-dihydro-1H-inden-2-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone.

Reduction: The bromine atom can be reduced to form the corresponding hydrogenated compound.

Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).

Major Products Formed

Oxidation: Formation of 4-bromo-2,3-dihydro-1H-inden-2-one.

Reduction: Formation of 2,3-dihydro-1H-inden-2-ol.

Substitution: Formation of various substituted indan derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Chemical Synthesis and Intermediate Applications

Synthesis Routes:

The synthesis of 4-bromo-2,3-dihydro-1H-inden-2-ol typically involves the bromination of 2,3-dihydro-1H-inden-2-ol. Common methods include:

- Bromination in Solvent : Reacting 2,3-dihydro-1H-inden-2-ol with bromine in acetic acid under controlled conditions.

Intermediate in Organic Synthesis:

This compound serves as an important intermediate in the synthesis of complex organic molecules and pharmaceuticals. It facilitates the formation of various substituted indan derivatives through:

- Oxidation : Leading to 4-bromo-2,3-dihydro-1H-inden-2-one.

- Reduction : Producing 2,3-dihydro-1H-inden-2-ol.

Biological Applications

Antimicrobial Properties:

Research indicates that this compound exhibits potent antimicrobial activity. Studies have synthesized derivatives that were tested against various pathogens:

| Pathogen Type | Examples | Activity Observed |

|---|---|---|

| Gram-positive | Staphylococcus aureus | Potent antibacterial action |

| Gram-negative | Escherichia coli | Broad-spectrum activity |

| Fungal | Candida albicans | Antifungal properties |

In one study, derivatives were synthesized via grinding and ultrasound irradiation methods, demonstrating significant antibacterial effects against both Gram-positive and Gram-negative bacteria.

Anticancer Research:

The compound has also been investigated for its potential anticancer properties. Research highlights its role in drug development targeting various cancer types. The mechanism of action may involve modulation of enzyme activities or receptor interactions.

Medicinal Chemistry Applications

This compound is being studied for its potential as a therapeutic agent. Its unique structure allows it to interact with specific biological targets:

- Enzyme Modulation : Acts as a substrate or inhibitor for certain enzymes.

- Receptor Binding : Interacts with cellular receptors to exert biological effects.

Case Studies

Several studies have documented the biological activity of this compound:

- Kinetic Resolution Study :

-

Antiviral Activity Assessment :

- Compounds derived from this compound were tested for antiviral properties against influenza A virus, showing promising results with an IC50 value indicating effective inhibition.

Mécanisme D'action

The mechanism of action of 4-bromo-2,3-dihydro-1H-inden-2-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group and bromine atom play crucial roles in its reactivity and binding affinity to biological targets. The compound may exert its effects through modulation of enzyme activity, receptor binding, or disruption of cellular processes .

Comparaison Avec Des Composés Similaires

Table 1: Structural Comparison of Brominated Indanol Derivatives

Key Differences :

- Regiochemistry : Bromine position (C4 vs. C5) alters electronic properties and reactivity .

- Functional Groups : The presence of a ketone (C=O) in 5-bromo-4-fluoroindan-1-one increases electrophilicity compared to hydroxyl-bearing analogs .

- Stereochemistry : (1S,2S)-2-bromo-2,3-dihydro-1H-inden-1-ol exhibits distinct pharmacological activity due to its chiral centers .

Physicochemical Properties

Table 2: Physical Properties

Notable Trends:

- Diastereomers (e.g., 36a and 36b in ) exhibit divergent melting points due to packing efficiency differences .

- Fluorinated analogs like 5-bromo-4-fluoroindan-1-one show higher melting points, attributed to stronger intermolecular forces .

Spectroscopic and Analytical Data

Table 3: Spectroscopic Signatures

Insights :

- NOESY and HMBC are critical for resolving overlapping signals in diastereomers .

- XRPD confirms crystallinity, essential for pharmaceutical applications .

Controversies and Challenges

- Stereochemical Ambiguities: Disputes persist over the absolute configuration of brominated indanols, resolved via Karplus equation analysis and NOE correlations .

- Synthetic Yield : Diastereomer ratios (e.g., 71:29 dr in ) complicate purification, necessitating advanced chromatography .

Activité Biologique

4-Bromo-2,3-dihydro-1H-inden-2-ol is a compound with significant biological activity, primarily due to its unique structural features, including a bromine atom and a hydroxyl group. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.

This compound has the molecular formula and a molecular weight of approximately 213.07 g/mol. The compound features a bicyclic structure that contributes to its reactivity and biological activity. Key reactions include oxidation, reduction, and nucleophilic substitution, which can lead to various derivatives with enhanced biological properties.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Activity : Compounds derived from this compound have shown efficacy against selected microbial strains, suggesting potential as antimicrobial agents.

- Anticancer Properties : Indole derivatives, including this compound, have been investigated for their anticancer activities. Studies indicate that they can inhibit the growth of various cancer cell lines .

- Antidiabetic Activity : Some derivatives have demonstrated potential antidiabetic effects, which may contribute to the development of new therapeutic agents for diabetes management.

The mechanism of action for this compound involves its interaction with specific molecular targets. The hydroxyl group and bromine atom are crucial for its reactivity and binding affinity to biological targets. This compound may modulate enzyme activity or disrupt cellular processes through:

- Enzyme Inhibition : It may act as an inhibitor for certain enzymes involved in metabolic pathways.

- Receptor Binding : The compound could bind to receptors that regulate various physiological processes.

Antimicrobial Efficacy

A study evaluated the antimicrobial properties of this compound against common pathogens. The results are summarized in Table 1.

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Escherichia coli | 64 µg/mL | |

| Candida albicans | 128 µg/mL |

Anticancer Activity

In another study focused on anticancer properties, this compound was tested against various cancer cell lines. The findings are presented in Table 2.

Synthesis and Derivatives

Several methods exist for synthesizing this compound:

- Bromination of Dihydroindene : Using bromine in an organic solvent.

- Reduction Reactions : Employing reducing agents such as lithium aluminum hydride to convert precursors into the desired product.

These synthetic routes allow for the generation of various derivatives that may exhibit enhanced biological activities.

Q & A

Basic Research Questions

Q. What synthetic methodologies are established for preparing 4-bromo-2,3-dihydro-1H-inden-2-ol and its derivatives?

- Methodology : The compound can be synthesized via general procedure GP1, starting from 4-bromo-2,3-dihydro-1H-inden-1-one. For example, 2-methylallyl 4-bromo-1-oxo-2,3-dihydro-1H-indene-2-carboxylate was obtained in 83% yield using acetyl chloride as both reagent and solvent under neat conditions to avoid halogenated solvents . Sequential Friedel-Crafts acetylations and hydrogenations are also effective for introducing substituents, achieving 49% overall yield in multi-step syntheses .

- Key Parameters : Reaction monitoring via TLC (Rf = 0.3 in Pentane:EtOAc 9:1), purification by crystallization, and characterization via melting point (51–54°C) .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

- Methodology :

- NMR Spectroscopy : ¹H and ¹³C NMR confirm structural integrity, with distinct signals for the bromine-substituted indenol backbone .

- X-ray Crystallography : Resolve absolute configurations (e.g., using SHELX for refinement and ORTEP-III for graphical representation ).

- Chromatography : TLC (Pentane:EtOAc 9:1) and HPLC for purity assessment .

Advanced Research Questions

Q. How can stereochemical ambiguities in diastereomers of this compound be resolved?

- Methodology :

- Enzymatic Kinetic Resolution : Burkholderia cepacia lipase and Candida antarctica lipase B effectively resolve racemates via trans-esterification with isopropylidene acetate .

- X-ray Diffraction : Determine absolute configurations of (S,S)-, (R,R)-, (S,R)-, and (R,S)-stereoisomers .

- NMR Techniques : NOE experiments and Karplus equation analysis for relative stereochemistry .

- Challenges : Historical errors in configuration assignments (e.g., misreported (S)-4-bromo vs. (R)-5-bromo isomers) require cross-validation with multiple techniques .

Q. What computational approaches are used to predict electronic properties and reactivity of this compound?

- Methodology :

- DFT Calculations : B3LYP/6-31G(d,p) basis sets evaluate HOMO-LUMO energies, Mulliken charges, and electrostatic potential surfaces to predict reactivity and antimicrobial activity .

- Global Reactivity Descriptors : Ionization potential, electron affinity, and electrophilicity index correlate with bioactivity .

Q. How can contradictions in reported stereochemical configurations be addressed experimentally?

- Methodology :

- Triangulation : Combine X-ray crystallography, enzymatic resolution, and NMR-based NOE analysis to validate configurations .

- Case Study : The Kazlauskas rule guided the assignment of (1S,2R)-configurations in aggrecanase inhibitors, resolving prior ambiguities .

Q. What strategies link structural features of this compound derivatives to biological activity?

- Methodology :

- Pharmacophore Modeling : Define P1' and P2' binding sites (e.g., cis-(1S)(2R)-aminoindanol scaffold mimics tyrosine in aggrecanase inhibitors ).

- Antimicrobial Assays : Test against Gram-positive/negative bacteria (e.g., E. coli, B. subtilis) and fungi (e.g., C. albicans) with MIC values .

- Structure-Activity Relationships (SAR) : Correlate substituent effects (e.g., bromine position) with bioactivity via multivariate regression .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.